9-(2,3-Dihydroxypropyl)adenine
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Overview
Description
9-(2,3-Dihydroxypropyl)adenine is an acyclic nucleoside analogue known for its antiviral properties. This compound has demonstrated significant antiviral activity by inhibiting S-adenosylhomocysteine hydrolase, making it a promising candidate for antiviral therapies . It has been used in the topical treatment of herpes labialis (HSV-1) in the former Czechoslovakia under the name Duvira® gel .
Preparation Methods
The synthesis of 9-(2,3-Dihydroxypropyl)adenine involves several methods, including enzymatic and chemical approaches. One notable method is the enzymatic regioselective monopalmitoylation using immobilized Candida antarctica B lipase in a 4:1 dimethylformamide/hexane mixture . Another approach involves the use of lipases from Geotrichum candidum, which are immobilized on chitosan beads and tested in the synthesis of ester prodrugs from this compound in dimethylformamide with various vinyl esters .
Chemical Reactions Analysis
9-(2,3-Dihydroxypropyl)adenine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: . Common reagents used in these reactions include dimethylformamide, hexane, and various vinyl estersMajor products formed from these reactions include ester prodrugs and monopalmitoylated derivatives
Scientific Research Applications
9-(2,3-Dihydroxypropyl)adenine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various derivatives and prodrugs.
Biology: The compound’s antiviral properties make it valuable in studying viral replication and inhibition mechanisms.
Industry: The compound’s derivatives are explored for their improved bioavailability and pharmacological properties
Mechanism of Action
The antiviral activity of 9-(2,3-Dihydroxypropyl)adenine is primarily due to its inhibition of S-adenosylhomocysteine hydrolase . This enzyme plays a crucial role in the methylation cycle, and its inhibition leads to the accumulation of S-adenosylhomocysteine, which in turn inhibits viral replication . The compound also targets adenosine deaminase and thymidine kinase, further contributing to its antiviral effects .
Comparison with Similar Compounds
9-(2,3-Dihydroxypropyl)adenine is unique among acyclic nucleoside analogues due to its specific structure and antiviral properties. Similar compounds include:
Acyclovir: Another antiviral agent targeting herpes viruses.
Ganciclovir: Used for the treatment of cytomegalovirus infections.
Penciclovir: An antiviral agent with a similar mechanism of action. The uniqueness of this compound lies in its specific inhibition of S-adenosylhomocysteine hydrolase and its potential for modification to improve bioavailability.
Properties
CAS No. |
55904-02-4 |
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Molecular Formula |
C8H11N5O2 |
Molecular Weight |
209.21 g/mol |
IUPAC Name |
(2R)-3-(6-aminopurin-9-yl)propane-1,2-diol |
InChI |
InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)1-5(15)2-14/h3-5,14-15H,1-2H2,(H2,9,10,11)/t5-/m1/s1 |
InChI Key |
GSLQFBVNOFBPRJ-RXMQYKEDSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C[C@H](CO)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CO)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CO)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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